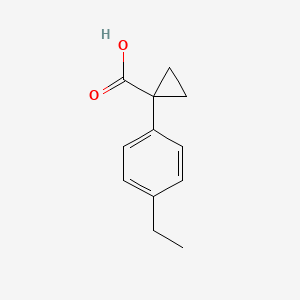

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid

Vue d'ensemble

Description

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is a chemical compound. However, there is limited information available about this specific compound. It is structurally similar to 1-Phenyl-1-cyclopropanecarboxylic acid1 and 1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid2, which are organic compounds with a cyclopropane ring attached to a carboxylic acid group12.

Synthesis Analysis

The synthesis of similar compounds, such as 1-aminocyclopropane-1-carboxylic acid (ACC), involves the conversion of S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequent oxidation to ethylene by ACC oxidases (ACOs)3. However, the specific synthesis process for 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is not readily available in the retrieved data.

Molecular Structure Analysis

The molecular structure of 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is not explicitly provided in the retrieved data. However, it can be inferred that it contains a cyclopropane ring attached to a carboxylic acid group, similar to Cyclopropanecarboxylic acid4.Chemical Reactions Analysis

The specific chemical reactions involving 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid are not available in the retrieved data. However, similar compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) are involved in the biosynthesis of the plant hormone ethylene3.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid are not explicitly provided in the retrieved data. However, similar compounds like Cyclopropanecarboxylic acid have a molecular weight of 86.0892, a boiling point of 456.2 K, and a melting point of 14-17 °C45.Applications De Recherche Scientifique

Ethylene Precursor and Plant Biology

Ethylene Biosynthesis in Plants : 1-Aminocyclopropane-1-carboxylic acid (ACC), a close derivative, is a well-known precursor of the plant hormone ethylene, important in plant growth and development. It is involved in various aspects of plant biology, including responses to environmental stimuli and regulation of developmental processes (Li, Mou, Van de Poel, & Chang, 2021).

Signaling Role of ACC : Recent studies have shown that ACC itself, apart from being an ethylene precursor, can function as a signaling molecule, influencing various growth and developmental aspects in both seed and non-seed plants (Polko & Kieber, 2019).

ACC Transport and Agronomic Applications : Research on the transport of ACC within plants has significant implications for agricultural practices. Understanding ACC's role and transport mechanisms could lead to advancements in crop yield and stress resistance (Vanderstraeten & Van Der Straeten, 2017).

Biochemical Analysis and Synthesis

Analytical Methods for ACC : Various methods have been developed for the quantitative determination of ACC, a derivative of 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid, which is crucial for studying its role in ethylene biosynthesis in plants (Lizada & Yang, 1979).

Synthesis of ACC Derivatives : There has been significant interest in synthesizing derivatives of ACC due to their biological activity. These derivatives have applications in understanding enzyme inhibition and the biochemical pathways in plants (Groth, Lehmann, Richter, & Schöllkopfh, 1993).

Molecular Biology and Natural Products

Natural Occurrence and Biological Activities : ACC and its analogs are found naturally in various life forms and have a wide range of biological activities, including antimicrobial and antitumoral effects. This highlights the compound's relevance in natural product chemistry and drug discovery (Coleman & Hudson, 2016).

Structural Studies and Inclusion Compounds : Research on crystalline inclusion complexes of cyclopropane derivatives provides insights into the molecular structure and potential applications in material science and molecular engineering (Csöregh, Gallardo, Weber, Hecker, & Wierig, 1992).

Safety And Hazards

The specific safety and hazards associated with 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid are not available in the retrieved data. However, similar compounds like 1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation2.

Orientations Futures

The future directions for research on 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid are not explicitly mentioned in the retrieved data. However, recent studies suggest that similar compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) may play a signaling role independent of their biosynthesis, indicating potential areas for future research3.

Propriétés

IUPAC Name |

1-(4-ethylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTCRMCNEUULBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)

![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate](/img/structure/B1404334.png)

![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)